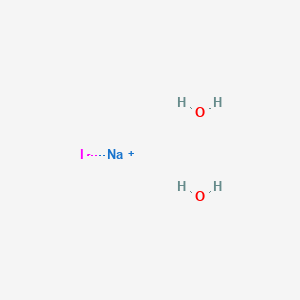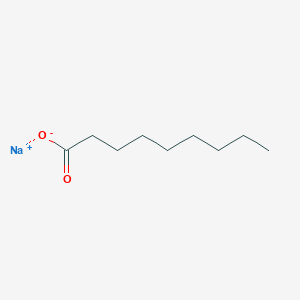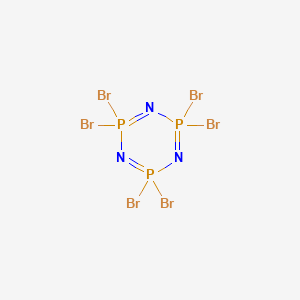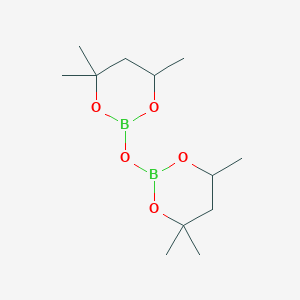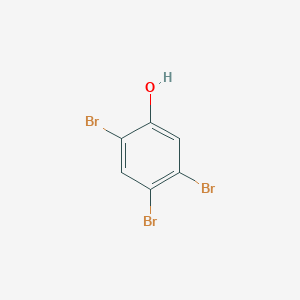
苯酚,2,4,5-三溴-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of brominated phenols like "Phenol, 2,4,5-tribromo-" often involves halogenation reactions where bromine atoms are introduced into the phenol molecule. For closely related compounds, such as 2,4,6-tribromophenol, production can occur both synthetically, through intermediate stages in the manufacturing of brominated flame retardants, and naturally, as bioproducts of marine life (Koch & Sures, 2018). Additionally, specific methods like the Stille cross-coupling procedure are utilized in synthesizing structurally similar compounds, demonstrating the chemical versatility and reactivity of the phenol core when substituted with bromine and other functional groups (Idzik et al., 2010).
Molecular Structure Analysis
The molecular structure of brominated phenols is characterized by the presence of bromine atoms at specific positions on the phenol ring, which significantly impacts their chemical behavior and physical properties. For instance, compounds like 2,4,6-tribromophenol and its derivatives have been studied for their structural characteristics, including molecular geometry and intermolecular interactions, through methods like NMR and mass spectrometry (Duan et al., 2007).
Chemical Reactions and Properties
Brominated phenols participate in various chemical reactions, reflecting their reactivity and functional versatility. These compounds can undergo electrophilic aromatic substitution, coupling reactions, and serve as intermediates in the synthesis of more complex molecules. The presence of bromine atoms influences their reactivity patterns, making them pivotal in organic synthesis and industrial applications (Thorat et al., 2013).
Physical Properties Analysis
The physical properties of "Phenol, 2,4,5-tribromo-" and related compounds are influenced by the bromine substituents, which affect their boiling points, solubility, and stability. The high atomic mass of bromine contributes to the overall molecular weight and density of these compounds, impacting their phase behavior and environmental mobility.
Chemical Properties Analysis
The chemical properties of brominated phenols include their reactivity towards nucleophiles and electrophiles, potential for halogen bond formation, and behavior in redox reactions. These properties are crucial for understanding the environmental impact of brominated phenols, including their persistence and potential for bioaccumulation. The radical-scavenging activity of certain brominated phenols also highlights their potential utility in medicinal chemistry and materials science (Duan et al., 2007).
科学研究应用
Sure, here are some additional applications of “Phenol, 2,4,6-tribromo-” (also known as TBP), which is a brominated derivative of phenol :
-
Fungicide : TBP is commonly used as a fungicide . Fungicides are substances that can kill or inhibit the growth of fungi and their spores. They are used to control fungal diseases in agriculture and to protect materials from mold and mildew.
-
Wood Preservative : TBP is used as a wood preservative . Wood preservatives are applied to wood to protect it from decay-causing organisms like fungi and insects. The use of TBP in this application helps to extend the life of wood products and structures.
-
Flame Retardant : TBP is an intermediate in the preparation of flame retardants . Flame retardants are materials that inhibit or resist the spread of fire. They are used in a variety of applications, including electronics, textiles, and construction materials.
-
Preparation of Brominated Epoxy Resins : The predominant use of TBP is as an intermediate in the preparation of flame retardants such as brominated epoxy resins . These resins are used in a wide range of applications, including coatings, adhesives, and composite materials.
-
Bismuth Salt : The bismuth salt of TBP is the active ingredient in Xeroform, a type of dressing used in wound care .
-
Metabolite of Marine Fauna : Natural TBP has been identified in ocean sediments as a metabolite of marine fauna . This suggests that it plays a role in the biochemistry of certain marine organisms.
Certainly, here are some additional applications of “Phenol, 2,4,6-tribromo-” (also known as TBP), a brominated derivative of phenol :
-
Microbial Metabolism : Natural TBP has been identified in ocean sediments as a metabolite of marine fauna . This suggests that it plays a role in the biochemistry of certain marine organisms.
-
Odor Source : Microbial metabolism in products treated with TBP is known to produce 2,4,6-tribromoanisole (TBA), which has a musty odor . In 2010 and 2011, Pfizer and Johnson & Johnson voluntarily recalled some products due to TBA odors from wooden pallets which were treated with TBP .
-
Industrial Production : In 2001, the production volume of TBP was estimated to be 2500 tonnes/year in Japan and 9500 tonnes/year worldwide . TBP can be prepared by the controlled reaction of elemental bromine with phenol .
-
Chemical Intermediate : TBP is reacted with sodium hydroxide to form the sodium salt, which is used as a fungicide and wood preservative .
-
Active Ingredient in Dressing : The bismuth salt of TBP is the active ingredient in Xeroform , a type of dressing used in wound care.
-
Chemical Property Research : TBP is also used in research to study its chemical properties . For example, its phase change data, such as melting point and boiling point, are of interest in thermodynamics .
安全和危害
属性
IUPAC Name |
2,4,5-tribromophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUSKKJATQFMBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162600 |
Source


|
| Record name | Phenol, 2,4,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2,4,5-tribromo- | |
CAS RN |
14401-61-7 |
Source


|
| Record name | Phenol, 2,4,5-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


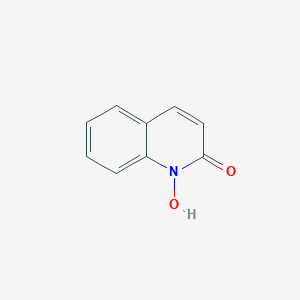


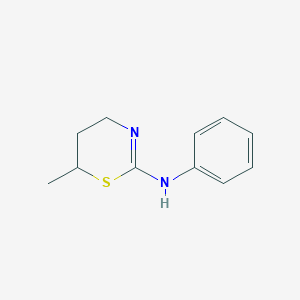
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
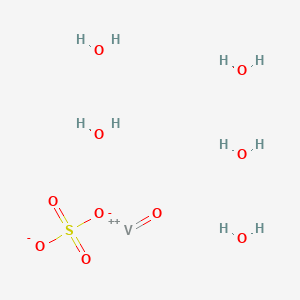
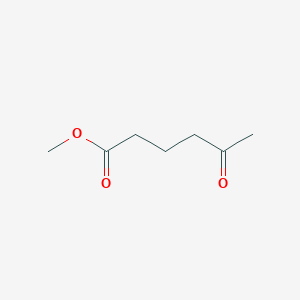
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

